REACTION_CXSMILES
|
[CH2:1]([C:12]#[N:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].N[CH2:15][CH2:16][OH:17].N>O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C.C(O)CCC>[CH2:1]([C:12]1[O:17][CH2:16][CH2:15][N:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
18.13 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCC)C#N
|
Name
|
|
Quantity
|
7.33 g
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
cadmium acetate dihydrate
|
Quantity
|
667 mg
|
Type
|
catalyst
|
Smiles
|
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
condenser, addition funnel
|
Type
|
DISSOLUTION
|
Details
|
the catalyst was dissolved by slight warming
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction (ca. 48 hrs.) the solvent
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
was removed under vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with 100 ml of petroleum ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WAIT
|
Details
|
after keeping for several hours
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled 114° C./0.5 mm
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC)C=1OCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.83 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |